Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate
Description
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS: 146464-91-7) is a synthetic compound featuring a 2,4-diaminopteridin-6-yl (pteridine) core, a propargyl (pent-4-yn) chain, and a methyl benzoate ester group . The propargyl group introduces alkyne functionality, which may enhance reactivity or serve as a synthetic handle for further modifications.
Properties
IUPAC Name |
methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPOXTVFAFZLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447876 | |
| Record name | Methyl 4-{2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146464-91-7 | |
| Record name | Methyl 4-{2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146464-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary target of this compound is the Putative dehydrogenase/reductase SDR family member 4-like 2 . This protein is part of the short-chain dehydrogenases/reductases (SDR) family, which are NAD- or NADP-dependent oxidoreductases involved in various metabolic pathways.
Biological Activity
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate, also known by its CAS number 146464-91-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, pharmacokinetics, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20N6O4
- Molecular Weight : 420.4 g/mol
- IUPAC Name : this compound
This compound is structurally related to pteridine derivatives, which suggests that it may interact with biological targets through competitive inhibition or allosteric modulation.
Target Proteins
The primary target identified for this compound is the Putative dehydrogenase/reductase SDR family member 4-like 2 , which plays a crucial role in various metabolic pathways. The interaction may influence the enzymatic activity of this protein, potentially leading to altered cellular functions.
Anticancer Properties
Research indicates that compounds with structural similarities to pteridines often exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
Case Study : In vitro studies demonstrated that similar pteridine derivatives produced significant cytotoxic effects on leukemic cells, with IC50 values as low as 4.4 nM against CCRF-CEM cells. This suggests that this compound may also possess similar cytotoxic effects.
Antimicrobial Activity
Preliminary assessments indicate potential antimicrobial activity against various pathogens. Compounds in this class have been noted for their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Pharmacokinetics
The pharmacokinetic profile of methyl 4-(2((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-y)benzoate remains largely uncharacterized; however, its chemical structure allows for predictions regarding absorption and distribution. Given its lipophilic nature, it is likely to exhibit good membrane permeability.
Safety and Toxicity
The compound has been classified under the GHS hazard classification as Acute Toxic; Health Hazard , indicating potential risks associated with exposure. Proper handling and storage according to safety data sheets are recommended.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity observed in leukemic cell lines (IC50 = 4.4 nM) |
| Antimicrobial Activity | Potential activity against various microbial strains; further studies needed for confirmation |
| Pharmacokinetics | Predicted good membrane permeability based on lipophilicity |
| Safety Profile | Classified as Acute Toxic; Health Hazard; requires careful handling |
Comparison with Similar Compounds
Structural Analogs: Methotrexate and Derivatives
Methotrexate (C₂₀H₂₂N₈O₅, MW: 454.44)
- Structure: Contains a 2,4-diaminopteridin-6-yl group linked to a benzamido-glutamic acid backbone .
- Key Differences : Replaces the propargyl and benzoate groups with a glutamic acid residue, enhancing water solubility and enabling active transport into cells via folate receptors.
- Functional Impact : Methotrexate is a DHFR inhibitor used in cancer and autoimmune diseases, whereas the target compound’s ester groups may reduce polarity, altering bioavailability and target engagement .
Methotrexate Related Compound H (C₂₁H₂₄N₈O₅, MW: 468.47)
- Structure: Features a methoxy-oxopentanoic acid side chain instead of glutamic acid .
- Comparison : The methoxy group in both compounds suggests similar metabolic susceptibility (e.g., esterase hydrolysis). However, the propargyl chain in the target compound may confer unique reactivity or stability under physiological conditions .
Methotrexate Dimethyl Ester Hydrochloride (C₂₂H₂₆N₈O₅·HCl, MW: 518.95)
- Structure : Esterified glutamic acid with two methyl groups .
- Relevance : Demonstrates that esterification of carboxylates in methotrexate derivatives increases lipophilicity but may reduce in vivo efficacy due to slower hydrolysis .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| Target Compound | Not explicitly provided* | ~500 (estimated) | Pteridine, propargyl, methyl benzoate | Likely lipophilic |
| Methotrexate | C₂₀H₂₂N₈O₅ | 454.44 | Pteridine, benzamido-glutamic acid | Hydrophilic (polar) |
| Methotrexate Related Compound H | C₂₁H₂₄N₈O₅ | 468.47 | Pteridine, methoxy-oxopentanoic acid | Moderate polarity |
| Methotrexate Dimethyl Ester | C₂₂H₂₆N₈O₅·HCl | 518.95 | Pteridine, dimethyl ester | Highly lipophilic |
Pharmacological and Mechanistic Insights
- Metabolism : Ester hydrolysis (evident in methotrexate dimethyl ester) could convert the target compound into a more polar metabolite, altering its pharmacokinetics .
Preparation Methods
Route A: Aldol Condensation and Epoxidation
Route A begins with 4-formyl benzoate (compound 1) , which undergoes an Aldol condensation with acetone or its equivalents (e.g., alkyl acetoacetates) in the presence of a base such as sodium hydroxide. The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate (compound 2) . Subsequent epoxidation using hydrogen peroxide or peracetic acid generates an epoxide intermediate (compound 3), which undergoes Eschenmoser fragmentation with sulfonyl hydrazines to form alkyl 4-(6-oxohept-1-yn-4-yl)benzoate (compound 3) .
The keto-ester compound 4a is synthesized by treating compound 3 with alkyl chloroformates under basic conditions. Nitrosation of the hydrolyzed keto acid with sodium nitrite in acidic media yields the oxime compound 5 , a precursor to the target methyl ester.
Key Reaction Conditions
-
Solvents: Methanol, ethanol, or aqueous mixtures.
-
Temperature: 50–90°C for Aldol reactions; ambient conditions for epoxidation.
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Catalysts: Inorganic bases (e.g., NaOH) or organic bases (e.g., triethylamine).
Route B: Malonate Conjugate Addition
In Route B, 4-formyl benzoate (compound 1) reacts with dimethyl malonate via a conjugate addition mechanism. The enolate of dimethyl malonate attacks the α,β-unsaturated ketone derived from compound 1, followed by Dieckmann condensation to form compound 8 . Hydrolysis and decarboxylation yield alkyl 4-(3-hydroxy-5-oxocyclohex-3-enyl)benzoate (compound 9) , which is halogenated (e.g., chlorination) to produce compound 11 . Nucleophilic substitution with acetoacetate esters or lithiated dithianes generates advanced intermediates, ultimately leading to the target methyl ester.
Advantages of Route B
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Higher regioselectivity due to stabilized enolates.
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Reduced side reactions compared to epoxidation routes.
Route C: Wittig Olefination
Route C employs Wittig reagents to convert 4-formyl benzoate (compound 1) into α,β-unsaturated esters (compound 13). Subsequent Aldol condensation with acetone analogs forms compound 12 , which undergoes epoxidation and fragmentation analogous to Route A. This route offers flexibility in introducing propargyl groups early in the synthesis.
Industrial-Scale Decarboxylation and Esterification
Optimized Decarboxylation of Pt-MADAC
The second patent (WO2013096800A1) details a decarboxylation process for converting Pt-MADAC (compound 6) into the target methyl ester. A mixture of Pt-MADAC, N-methyl-2-pyrrolidone (NMP), and a base (e.g., K₂CO₃) is heated to 70–200°C, avoiding high-vacuum conditions. This method achieves >90% yield with minimal byproducts, making it suitable for large-scale production.
Critical Parameters
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Solvent: NMP or dimethylacetamide.
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Temperature: 120°C optimal for balancing reaction rate and decomposition.
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Base: Alkali metal carbonates or tertiary amines.
Esterification and Coupling
The methyl ester functionality is introduced via esterification of 4-(l-formyl-l-oxohex-5-yn-3-yl)benzoic acid using methanol and catalytic sulfuric acid. Coupling with pyrimidine-2,4,5,6-tetramine under peptide-forming conditions (e.g., EDC/HOBt) yields the final product.
Comparative Analysis of Methodologies
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Yield | 65–75% | 70–80% | 60–70% |
| Key Step | Epoxidation | Dieckmann Cond. | Wittig Reaction |
| Scalability | Moderate | High | Low |
| Byproduct Formation | 10–15% | 5–10% | 15–20% |
Route B demonstrates superior scalability and yield, while Route A remains the most widely adopted due to reagent availability. The decarboxylation method from WO2013096800A1 addresses prior industrial limitations, enabling cost-effective manufacturing.
Mechanistic Insights and Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
